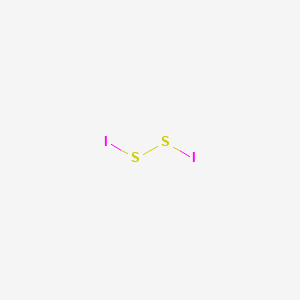

Disulphur diiodide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Disulphur diiodide is an unstable inorganic chemical compound with the chemical formula S₂I₂. It appears as a reddish-brown solid and decomposes above -30°C to elemental sulfur and iodine . This compound is known for its instability and unique properties, making it a subject of interest in various chemical studies.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Disulphur diiodide can be synthesized through several methods, primarily involving the reaction of sulfur and iodine. The first attempts to produce sulfur iodide were made in the early 19th century, but it was not until later that successful methods were developed .

One notable method involves the reaction of disulfur dichloride with hydroiodic acid: [ \text{S}_2\text{Cl}_2 + 2 \text{HI} \rightarrow \text{S}_2\text{I}_2 + 2 \text{HCl} ]

Another method includes the reaction of disulfur dichloride with potassium iodide in carbon tetrachloride: [ \text{S}_2\text{Cl}_2 + 2 \text{KI} \rightarrow 2 \text{S} + \text{I}_2 + 2 \text{KCl} ]

Industrial Production Methods: Industrial production methods for this compound are not well-documented due to its instability and limited practical applications. Most synthesis occurs in controlled laboratory settings.

Analyse Des Réactions Chimiques

Types of Reactions: Disulphur diiodide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfur and iodine.

Reduction: It can be reduced back to its elemental forms under certain conditions.

Substitution: It can participate in substitution reactions with other halides.

Common Reagents and Conditions:

Oxidation: Oxygen or other oxidizing agents.

Reduction: Reducing agents like hydrogen or metals.

Substitution: Halides such as chlorine or bromine.

Major Products:

Oxidation: Elemental sulfur and iodine.

Reduction: Elemental sulfur and iodine.

Substitution: Various sulfur halides depending on the halide used.

Applications De Recherche Scientifique

Disulphur diiodide has several applications in scientific research:

Chemistry: It is used in studies involving sulfur-iodine interactions and the synthesis of other sulfur compounds.

Biology: Its role in biological systems is limited due to its instability.

Medicine: There are no significant medical applications due to its reactive nature.

Industry: Its industrial applications are minimal, primarily limited to research and development.

Mécanisme D'action

The mechanism of action of disulphur diiodide involves its ability to undergo various chemical reactions due to the presence of sulfur and iodine atoms. The sulfur-iodine interaction plays a crucial role in its reactivity, allowing it to participate in metathesis and substitution reactions .

Comparaison Avec Des Composés Similaires

Disulfur dichloride (S₂Cl₂): A yellow liquid that fumes in moist air and is used in the synthesis of other sulfur compounds.

Disulfur dibromide (S₂Br₂): Similar in structure but with bromine atoms instead of iodine.

Disulfur difluoride (S₂F₂): Contains fluorine atoms and is used in various chemical reactions.

Uniqueness: Disulphur diiodide is unique due to its instability and the specific sulfur-iodine interactions that govern its reactivity. Unlike its chlorinated or brominated counterparts, this compound decomposes at relatively low temperatures, making it a challenging compound to study and utilize .

Propriétés

Numéro CAS |

53280-15-2 |

|---|---|

Formule moléculaire |

I2S2 |

Poids moléculaire |

317.94 g/mol |

Nom IUPAC |

iodosulfanyl thiohypoiodite |

InChI |

InChI=1S/I2S2/c1-3-4-2 |

Clé InChI |

NJLGSHIGTKGJLG-UHFFFAOYSA-N |

SMILES canonique |

S(SI)I |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.